1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of antifungal, antibacterial, or anticancer agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)ethanone
- 1-(4-fluorophenyl)-2-phenylethanone
- 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Uniqueness
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12F2N4O2 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O2/c1-24-12-5-2-10(3-6-12)20-16(23)15-19-9-22(21-15)11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,20,23) |
InChI Key |
LOPLMIUBWCNXOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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